
1-(Azidomethyl)-4-fluoro-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azidomethyl)-4-fluoro-2-methylbenzene is an organic compound that features an azide group attached to a benzene ring substituted with a fluorine atom and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azidomethyl)-4-fluoro-2-methylbenzene typically involves the introduction of the azide group into a pre-existing benzene ring structure. One common method is the nucleophilic substitution reaction where a halomethyl derivative of the benzene ring is reacted with sodium azide. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the potentially explosive nature of azide compounds.
Análisis De Reacciones Químicas
Types of Reactions
1-(Azidomethyl)-4-fluoro-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium azide in DMF or DMSO.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Cycloaddition: 1,2,3-Triazoles.
Reduction: Corresponding amines.
Aplicaciones Científicas De Investigación
1-(Azidomethyl)-4-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.
Biology: Employed in bioorthogonal labeling and functionalization of biomolecules.
Medicine: Potential use in drug discovery and development due to its ability to form bioactive compounds.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Azidomethyl)-4-fluoro-2-methylbenzene primarily involves the reactivity of the azide group. The azide group can release nitrogen gas upon thermal or photochemical activation, forming highly reactive nitrenes. These nitrenes can insert into C-H and N-H bonds, leading to the formation of new chemical bonds and functional groups. This reactivity is exploited in various chemical transformations and applications.
Comparación Con Compuestos Similares
Similar Compounds
1-(Azidomethyl)-5H-tetrazole: Another azide-containing compound with high energetic properties.
1-(Azidoethyl)-5H-tetrazole: Similar in structure but with an ethyl group instead of a methyl group.
1-(Azidopropyl)-5H-tetrazole: Contains a propyl group, offering different reactivity and properties.
Uniqueness
1-(Azidomethyl)-4-fluoro-2-methylbenzene is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. The fluorine atom can influence the electronic properties of the compound, making it more reactive in certain chemical reactions. Additionally, the methyl group can provide steric hindrance, affecting the compound’s reactivity and selectivity in various transformations.
Propiedades
Fórmula molecular |
C8H8FN3 |
|---|---|
Peso molecular |
165.17 g/mol |
Nombre IUPAC |
1-(azidomethyl)-4-fluoro-2-methylbenzene |
InChI |
InChI=1S/C8H8FN3/c1-6-4-8(9)3-2-7(6)5-11-12-10/h2-4H,5H2,1H3 |
Clave InChI |
OFENTBDMZJBJLS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)F)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


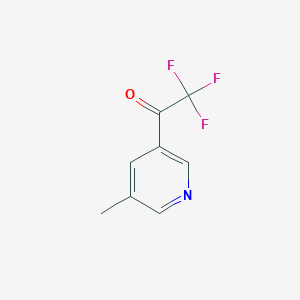
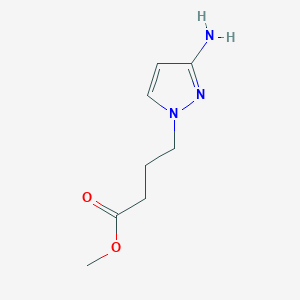
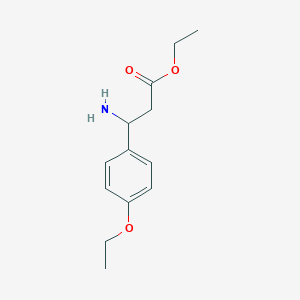

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)aceticacid](/img/structure/B13543631.png)
![rac-[(1R,2S,4S,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanolhydrochloride](/img/structure/B13543638.png)


![8-((Tert-butoxycarbonyl)amino)dispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13543646.png)
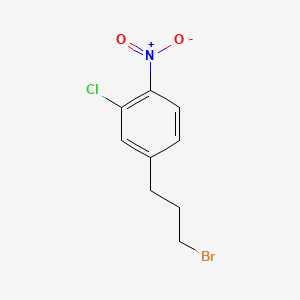

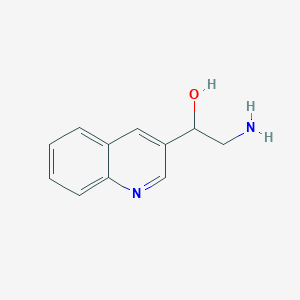
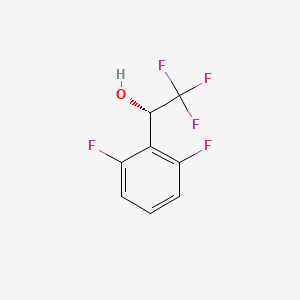
![methyl4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B13543676.png)
